molecular formula C18H20N4O3S B2582444 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide CAS No. 1207008-97-6

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide

Cat. No. B2582444
CAS RN: 1207008-97-6
M. Wt: 372.44
InChI Key: CIWUBCPEGFOEJQ-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized by physicochemical and spectral means . The synthesized compounds were evaluated for their in vitro antimicrobial activity against various microbes .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemistry and Properties

The chemistry of compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide, particularly those containing benzimidazole and thiazolidine cores, is diverse and has been the subject of extensive study. These compounds are known for their complex chemical properties, including various protonated and/or deprotonated forms, and their ability to form complex compounds with different metal ions. These properties lend themselves to a wide range of applications, from spectroscopic and magnetic applications to biological and electrochemical activities. The exploration of these compounds has highlighted areas for potential investigation, especially regarding analogues that are currently unknown but may offer significant scientific interest (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Potential

Compounds containing benzothiazole and related moieties are highly versatile, demonstrating a broad spectrum of biological and pharmacological activities. This includes antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity of 2-arylbenzothiazoles, in particular, has shown potential as antitumor agents, with some derivatives in clinical use for various diseases and disorders. The inherent versatility of the benzothiazole nucleus in drug discovery underscores its growing importance in the development of new therapeutic agents, especially in cancer treatment. This suggests a promising future for the development of chemical libraries that could aid in the discovery of new chemical entities leading to marketable drugs (Kamal, Hussaini, & Malik, 2015).

Structural Diversity and Medicinal Chemistry

The structural diversity offered by benzothiazole derivatives facilitates the search for new therapeutic agents across a wide range of medicinal chemistry applications. Benzothiazole (BTA) derivatives exhibit a variety of pharmacological properties, making them a subject of intense research activity. Specifically, the broad spectrum of pharmacological activity observed in individual BTA derivatives indicates that this series of compounds is of significant interest. The research and developments in BTA-based medicinal chemistry have become a rapidly developing and increasingly active topic, particularly with numerous BTA-based compounds as clinical drugs being extensively used in practice to treat various types of diseases with high therapeutic potency (Keri, Patil, Patil, & Budagumpi, 2015).

Mechanism of Action

The most promising anticancer derivatives were further docked to study their binding efficacy to the active site of the cyclin-dependent kinase-8 . All the compounds possessed significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml .

Future Directions

The development of newer antimicrobial agents with novel mechanism of action and enhanced activity profile is one of the future directions in this field . The molecular docking studies of potent anticancer compounds showed their putative binding mode and significant interactions with cyclin-dependent kinase-8 as prospective agents for treating colon cancer .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16(9-21-11-19-12-5-1-3-7-14(12)21)20-13-6-2-4-8-15(13)22-17(24)10-26-18(22)25/h1,3,5,7,11,13,15H,2,4,6,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUBCPEGFOEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CN2C=NC3=CC=CC=C32)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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